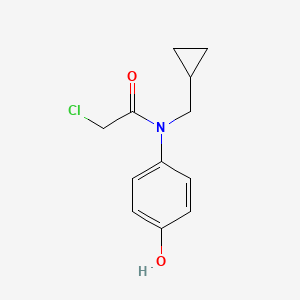

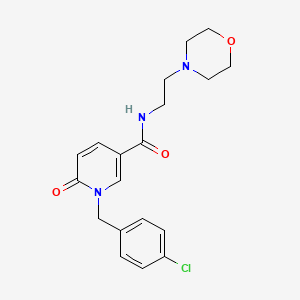

![molecular formula C8H11ClN2S B2924721 (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride CAS No. 2567496-04-0](/img/structure/B2924721.png)

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride” is a chemical compound that belongs to the class of organic compounds known as thienopyrroles . Compounds with a thieno[3,2-b]pyrrole skeleton have found diverse applications in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives were synthesized . 4-Methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH2 and indole sodium salt, providing the respective amides .Chemical Reactions Analysis

N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols were obtained by alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate followed by reduction with LiAlH4 . These compounds on contact with Amberlyst 15 (H-form) in CH2Cl2 undergo self-condensation to produce bis(4H-thieno[3,2-b]-pyrrol-5-yl)methanes .科学研究应用

Synthesis of N-Substituted Derivatives

The compound serves as a precursor for the synthesis of various N-substituted derivatives. This process involves the alkylation of the thienopyrrole compound with different alkylating agents, leading to a range of products with potential applications in medicinal chemistry and material science .

Quantum-Chemical Studies

EN300-27158518 is used in quantum-chemical studies to understand its electronic structure and reactivity. These studies are crucial for predicting the behavior of the compound under different chemical reactions, which can be applied in the design of new drugs and materials .

Regioselective Acylation

The compound’s structure allows for regioselective acylation, a reaction that can be used to produce specific isomers. This property is significant for the synthesis of compounds with desired biological activities .

Photochemical Research

EN300-27158518 is involved in photochemical studies to explore its behavior under light exposure. This research can lead to the development of new photodynamic therapies or materials that respond to light in specific ways .

Thermal Decomposition Studies

The thermal behavior of EN300-27158518 is studied to understand its stability and decomposition products. These findings are important for safety assessments and for designing compounds with improved thermal stability .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

Thieno[3,2-b]pyrrolecarboxamides have attracted significant attention over recent years due to the discovery of new types of activity for specific representatives in this series of compounds . This opens prospects of using them in oncology . Thus, the future directions of “(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride” could be in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of viral diseases and cancer .

属性

IUPAC Name |

(2-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S.ClH/c1-5-2-7-8(11-5)3-6(4-9)10-7;/h2-3,10H,4,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFMTADADNWLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)C=C(N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2924641.png)

![[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B2924647.png)

![1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine](/img/structure/B2924648.png)

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2924649.png)

![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2924655.png)

![(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B2924656.png)

![8-(4-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2924657.png)

![2-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluorobenzamide](/img/structure/B2924659.png)